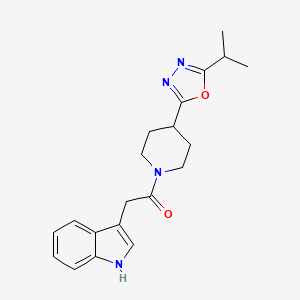
2-(1H-indol-3-yl)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-indol-3-yl)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone, also known as INDOL, is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
The compound's close derivatives, particularly those with 1,3,4-oxadiazole and indole moieties, have shown significant antimicrobial properties. For instance, derivatives synthesized from 1H-indol-3-ylmethoxy-acetic acid exhibited notable antibacterial and antifungal activities (Nagarapu & Pingili, 2014). Additionally, similar compounds with 1,3,4-oxadiazole and piperidine components have been reported to possess antibacterial properties, particularly against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Neuroprotective Effects
Indole derivatives, including those similar to the compound , have shown potential in treating neurodegenerative diseases. For instance, certain indole derivatives with GluN2B-subunit-containing N-methyl-D-aspartate (NMDA) receptor affinity demonstrated neuroprotective qualities (Buemi et al., 2013).
Anticancer Activity
Compounds featuring 1,3,4-oxadiazole and indole elements have also been explored for their potential in cancer treatment. For example, some novel indole derivatives synthesized from indole and chloroacetylchloride showed promising anticancer activity (Rathod et al., 2008). These findings indicate the therapeutic potential of such compounds in oncology research.
Antiallergic Agents
Derivatives with indole and piperidine structures have been synthesized and evaluated for their efficacy as antiallergic agents. Some of these compounds have shown preventive effects on systemic anaphylaxis in animal models, suggesting their potential as novel antiallergic medications (Shigenaga et al., 1993).
Eigenschaften
IUPAC Name |
2-(1H-indol-3-yl)-1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-13(2)19-22-23-20(26-19)14-7-9-24(10-8-14)18(25)11-15-12-21-17-6-4-3-5-16(15)17/h3-6,12-14,21H,7-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJSYWGKBMURQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

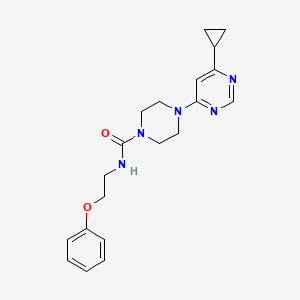
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid](/img/structure/B2380719.png)
![3-Chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid](/img/structure/B2380720.png)
![1-[2-(1,5-Dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethanone hydrochloride](/img/structure/B2380721.png)
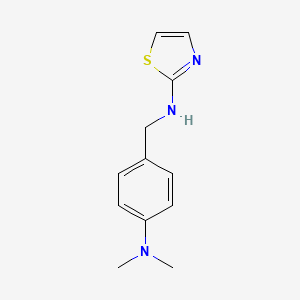


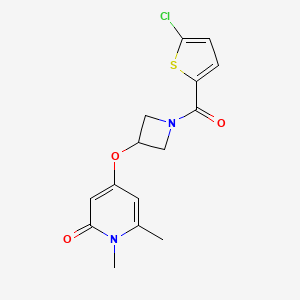
![2-(2-(2,4-dimethylphenyl)-2-oxoethyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2380730.png)
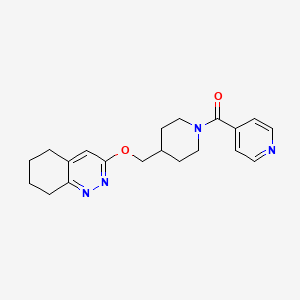
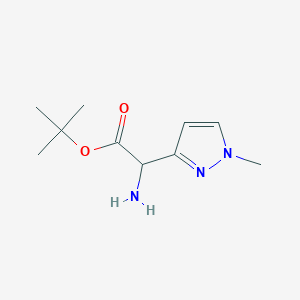


![N-[(4-Chlorophenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2380738.png)